Silacyclopent-2-ene, 1,1-dichloro-
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Overview
Description
Silacyclopent-2-ene, 1,1-dichloro- is an organosilicon compound characterized by a five-membered ring structure containing silicon and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Silacyclopent-2-ene, 1,1-dichloro- can be synthesized through various methods. One common approach involves the reaction of dichlorosilylene with buta-1,3-diene, resulting in the formation of 1,2-dichloro-1-silacyclopent-3-ene . Another method includes the intramolecular [2 + 2] photocycloaddition of benzoyl (allyl)silanes under blue-light conditions .
Industrial Production Methods
Industrial production methods for silacyclopent-2-ene, 1,1-dichloro- typically involve high-temperature gas-phase reactions. For example, the pyrolysis of hexachlorodisilane can generate dichlorosilylene, which then reacts with suitable trapping agents to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Silacyclopent-2-ene, 1,1-dichloro- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like N₂O to form SiCl₂O and its polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with silacyclopent-2-ene, 1,1-dichloro- include N₂O, NO, and O₂. These reactions often require specific conditions such as high temperatures or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include SiCl₂O, Cl₂, and various polymeric forms of SiCl₂O .
Scientific Research Applications
Silacyclopent-2-ene, 1,1-dichloro- has several scientific research applications:
Chemistry: Used in the study of ring-puckering potential energy functions and theoretical calculations.
Materials Science:
Organic Synthesis: Acts as a precursor for the synthesis of other silacyclopentane derivatives.
Mechanism of Action
The mechanism of action for silacyclopent-2-ene, 1,1-dichloro- involves its ability to undergo ring-puckering vibrations and participate in various chemical reactions. The molecular targets and pathways involved include the formation of intermediate species such as cyclo-Cl₂SiO₂, which plays a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silacyclopent-2-ene, 1,1-dichloro- include:
- Silacyclopent-2-ene, 1,1-difluoro-
- Silacyclopent-2-ene, 1,1-dibromo-
- Silacyclopent-2-ene, 1,1-d2
Uniqueness
Silacyclopent-2-ene, 1,1-dichloro- is unique due to its specific ring-puckering potential energy function and the small barrier to planarity, which distinguishes it from its difluoro and dibromo counterparts .
Properties
CAS No. |
872-47-9 |
---|---|
Molecular Formula |
C4H6Cl2Si |
Molecular Weight |
153.08 g/mol |
IUPAC Name |
1,1-dichloro-2,3-dihydrosilole |
InChI |
InChI=1S/C4H6Cl2Si/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
InChI Key |
NBGIENRNRUQKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](C=C1)(Cl)Cl |
Origin of Product |
United States |
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